2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol
Overview
Description
2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10ClFO2
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms that are being coupled.
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound is used, is a key step in the synthesis of many bioactive compounds . Therefore, it can be inferred that this compound indirectly affects various biochemical pathways through its role in the synthesis of these bioactive compounds.
Pharmacokinetics
As a boronic acid derivative , it is likely to have certain common characteristics with other boronic acids, such as stability under physiological conditions and potential for bioconjugation
Result of Action
It is used in the enzymatic production of fluorocatechols , suggesting that it may have a role in influencing enzymatic activity and the production of specific metabolites.
Action Environment
The suzuki–miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol can be achieved through multi-step organic reactions. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the chloro and fluoro substituents.
4-Fluoro-α-pyrrolidinopentiophenone: Contains a fluoro group but has a different core structure .
Uniqueness
2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is unique due to the combination of chloro, fluoro, and methoxy groups on a phenolic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-3-methoxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(2-4-11(13)15)8-3-5-12(16)10(14)6-8/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIFURNUXTZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685989 | |
Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-40-4 | |
Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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